molecular formula C48H36N4Pt B13753174 meso-Tetratolylporphyrin-Pt(II)

meso-Tetratolylporphyrin-Pt(II)

Cat. No.: B13753174
M. Wt: 863.9 g/mol
InChI Key: KNZZQCQLHGPSGT-UHFFFAOYSA-N
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Description

meso-Tetratolylporphyrin-Pt(II): is a platinum complex of meso-tetratolylporphyrin, a derivative of porphyrin Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-tetratolylporphyrin typically involves the condensation of pyrrole with tolyl aldehyde under acidic conditions. This process can be carried out using the Adler-Longo method, which involves heating the reactants in an acidic medium such as propionic acid. The resulting porphyrin is then metallated with platinum salts to form meso-Tetratolylporphyrin-Pt(II).

Industrial Production Methods: Industrial production of meso-tetratolylporphyrin and its platinum complex may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The metallation step is crucial and typically involves the use of platinum chloride or platinum acetate in a suitable solvent.

Chemical Reactions Analysis

Types of Reactions: meso-Tetratolylporphyrin-Pt(II) can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form higher oxidation state complexes.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state complexes.

    Substitution: Ligand substitution reactions are common, where the platinum center can exchange ligands with other donor molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange can be facilitated by using donor solvents like acetonitrile or pyridine.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species.

Scientific Research Applications

meso-Tetratolylporphyrin-Pt(II) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.

    Biology: The compound is studied for its potential in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.

    Medicine: Research is ongoing into its use as a diagnostic agent in imaging techniques.

    Industry: It is used in the development of sensors and electronic devices due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of meso-Tetratolylporphyrin-Pt(II) involves its ability to interact with molecular targets through coordination chemistry. The platinum center can form bonds with various ligands, influencing the electronic properties of the compound. This interaction can lead to the generation of reactive species, which are crucial in catalytic and therapeutic applications.

Comparison with Similar Compounds

    meso-Tetraphenylporphyrin-Pt(II): Similar in structure but with phenyl groups instead of tolyl groups.

    meso-Tetraarylporphyrin-Pt(II): A broader category that includes various aryl-substituted porphyrins.

Uniqueness: meso-Tetratolylporphyrin-Pt(II) is unique due to the presence of tolyl groups, which can influence its solubility, stability, and reactivity. These properties make it particularly suitable for specific applications in catalysis and medicine.

Properties

Molecular Formula

C48H36N4Pt

Molecular Weight

863.9 g/mol

IUPAC Name

platinum(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C48H36N4.Pt/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2

InChI Key

KNZZQCQLHGPSGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Pt+2]

Origin of Product

United States

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